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Compound of Interest

Compound Name:
6-Methyl-3,4-dihydroisoquinolin-

1(2H)-one

Cat. No.: B1592613 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of 6-Methyl-3,4-dihydroisoquinolin-1(2H)-one, a

heterocyclic compound belonging to the versatile class of isoquinolinones. As a Senior

Application Scientist, this document is structured to deliver not just data, but actionable insights

grounded in established chemical principles and contemporary research. We will delve into its

chemical identity, structural characteristics, plausible synthetic routes, and its potential within

the broader landscape of medicinal chemistry, leveraging data from closely related analogs to

inform our understanding.

Chemical Identity and Physicochemical Properties
The foundational step in understanding any molecule is to establish its precise identity and key

physical properties. While a specific CAS number for the free base of 6-Methyl-3,4-
dihydroisoquinolin-1(2H)-one is not readily found in major databases, its hydrochloride salt is

documented, confirming the molecule's synthesis and availability in research contexts.

CAS Number:

Hydrochloride Salt: 2177258-78-3[1][2][3][4][5]

The existence of the hydrochloride salt allows us to confidently define the core structure and

infer the properties of the free base.
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Structural and Physicochemical Data
Direct experimental data for 6-Methyl-3,4-dihydroisoquinolin-1(2H)-one is sparse. Therefore,

we present a comparative table of calculated properties and experimental data from structurally

similar analogs, namely the parent scaffold and the 7-methyl and 6-methoxy derivatives, to

provide a scientifically grounded estimation. This approach is standard in early-stage drug

discovery for prioritizing and designing future experiments.

Property

6-Methyl-3,4-
dihydroisoqui
nolin-1(2H)-
one
(Predicted/Infe
rred)

7-Methyl-3,4-
dihydroisoqui
nolin-1(2H)-
one[6]

6-Methoxy-3,4-
dihydroisoqui
nolin-1(2H)-
one[7][8]

3,4-
dihydroisoqui
nolin-1(2H)-
one (Parent
Scaffold)[9]

Molecular

Formula
C₁₀H₁₁NO C₁₀H₁₁NO C₁₀H₁₁NO₂ C₉H₉NO

Molecular Weight 161.20 g/mol 161.20 g/mol 177.20 g/mol 147.17 g/mol

Appearance
Predicted: White

to off-white solid
- Solid -

Storage
Sealed in dry, 2-

8°C

Sealed in dry, 2-

8°C
- -

SMILES
O=C1NCCC2=C

1C=C(C)C=C2

O=C1NCCC2=C

1C=C(C)C=C2

COC1=CC=C2C(

=O)NCCC2=C1

O=C1NCCC2=C

1C=CC=C2

Note: The SMILES code for the 6-methyl and 7-methyl isomers would differ in the position of

the methyl group on the aromatic ring. The provided SMILES for the 7-methyl isomer is

O=C1NCCC2=C1C=C(C)C=C2.

Synthesis and Reaction Mechanisms
The synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives is well-established in organic

chemistry, offering several robust pathways to the core scaffold. The choice of a specific route

often depends on the availability of starting materials and the desired substitution pattern.
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Conceptual Synthetic Pathways
The following diagram illustrates a generalized and highly adaptable synthetic approach for N-

substituted 3,4-dihydroisoquinolin-1(2H)-ones, which can be tailored for the synthesis of the 6-

methyl analog.

Step 1: Cross-Coupling

Step 2: Cyclization & Deprotection

Ethyl 2-bromo-5-methylbenzoate
(Starting Material)

Cross-Coupling Product

Pd Catalyst

Potassium (2-((tert-butoxycarbonyl)amino)ethyl)trifluoroborate

N-Boc Protected Intermediate

Heat, Base

Base-mediated
Ring Closure

6-Methyl-3,4-dihydroisoquinolin-1(2H)-one

Acid

N-Deprotection (e.g., TFA)

Click to download full resolution via product page

Caption: A modern three-step synthetic workflow for N-substituted dihydroisoquinolinones.[10]

[11]
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Causality of Experimental Choices:

Starting Material Selection: The synthesis logically begins with a commercially available or

readily synthesized substituted benzoate, in this case, ethyl 2-bromo-5-methylbenzoate. The

positions of the bromo and methyl groups are critical as they dictate the final substitution

pattern of the isoquinolinone ring.

Cross-Coupling Reaction: A palladium-catalyzed cross-coupling reaction is a highly efficient

and versatile method for forming the key carbon-carbon bond.[10][11] The use of a

trifluoroborate salt is advantageous due to its stability and reactivity.

Intramolecular Cyclization: The subsequent base-mediated ring closure is an intramolecular

amidation reaction that forms the lactam ring, which is the core of the isoquinolinone

structure.

Protecting Group Strategy: The use of a Boc (tert-butoxycarbonyl) protecting group on the

amine is a standard and strategic choice. It prevents unwanted side reactions during the

cross-coupling step and can be removed under acidic conditions without affecting the newly

formed lactam.

An alternative and classic approach is the Bischler-Napieralski reaction, which involves the

cyclization of an N-acyl derivative of a β-phenylethylamine using a dehydrating agent like

phosphorus oxychloride.[12][13] This would be followed by a reduction step to yield the

tetrahydroisoquinoline, which could then be oxidized to the desired dihydroisoquinolinone.

Pharmacological Significance and Potential
Applications
The 3,4-dihydroisoquinolin-1(2H)-one scaffold is recognized as a "privileged scaffold" in

medicinal chemistry.[14][15] This designation is due to its frequent appearance in molecules

with a wide array of biological activities. The rigid, bicyclic structure of the scaffold provides a

well-defined three-dimensional arrangement for substituents, enabling specific interactions with

biological targets.

Established Activities of the Core Scaffold:
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Antitumor Agents: Numerous derivatives have been investigated for their anticancer

properties.[14]

Antimicrobial and Antifungal Activity: The scaffold is present in compounds showing activity

against various pathogens. Recent studies have demonstrated the efficacy of 3,4-

dihydroisoquinolin-1(2H)-one derivatives against the plant pathogen Pythium recalcitrans.

[14][16][17][18]

Enzyme Inhibition: A notable recent application is in the design of selective inhibitors for

Poly(ADP-ribose) polymerase 10 (PARP10), a target in oncology and other therapeutic

areas.[11]

The following diagram illustrates the relationship between the core scaffold and its diverse

biological activities, highlighting its potential as a starting point for drug discovery.

Potential Therapeutic Applications

6-Methyl-3,4-dihydroisoquinolin-1(2H)-one Privileged Scaffold

Antitumor Agents

Antimicrobial Agents

Enzyme Inhibitors (e.g., PARP10)

Antioomycete Agents

Click to download full resolution via product page

Caption: The privileged 3,4-dihydroisoquinolin-1(2H)-one scaffold as a versatile platform for

drug discovery.
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Given the established bioactivity of the parent scaffold, 6-Methyl-3,4-dihydroisoquinolin-
1(2H)-one represents a valuable starting point for further chemical exploration and biological

screening. The methyl group at the 6-position can influence the molecule's lipophilicity,

metabolic stability, and interaction with target proteins, making it a key point for structure-

activity relationship (SAR) studies.

Safety, Handling, and Experimental Protocols
As a research chemical, 6-Methyl-3,4-dihydroisoquinolin-1(2H)-one should be handled with

appropriate care in a laboratory setting. While a specific Safety Data Sheet (SDS) for this

compound is not available, the hazard profile of the parent compound, 3,4-dihydroisoquinolin-

1(2H)-one, provides a reliable basis for safety precautions.

GHS Hazard Classification (Inferred from Parent
Compound):

Acute Toxicity, Oral (Category 4): Harmful if swallowed.[9]

Skin Corrosion/Irritation (Category 2): Causes skin irritation.[9]

Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.[9]

Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation:

May cause respiratory irritation.[9]

Recommended Laboratory Protocol: General Handling
This protocol is a self-validating system designed to ensure user safety.

Engineering Controls:

Work in a well-ventilated chemical fume hood to minimize inhalation exposure.

Ensure an eyewash station and safety shower are readily accessible.

Personal Protective Equipment (PPE):

Wear nitrile gloves to prevent skin contact.
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Wear chemical safety goggles or a face shield to protect the eyes.

Wear a lab coat to protect clothing.

Handling and Storage:

Avoid generating dust.

Store in a tightly sealed container in a cool, dry place, as recommended for analogous

compounds (2-8°C).[6]

Keep away from strong oxidizing agents.

Disposal:

Dispose of waste in accordance with local, state, and federal regulations.

Conclusion and Future Directions
6-Methyl-3,4-dihydroisoquinolin-1(2H)-one is a promising, yet underexplored, member of the

pharmacologically significant isoquinolinone family. While direct experimental data is limited, a

robust understanding of its properties and potential can be inferred from the extensive research

on its structural analogs. The established synthetic routes and the known biological activities of

the core scaffold provide a clear roadmap for future investigation.

For researchers in drug discovery, this molecule serves as an excellent candidate for inclusion

in screening libraries, particularly for oncology and infectious disease targets. Further work

should focus on its definitive synthesis and characterization, followed by systematic biological

evaluation to unlock its full therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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